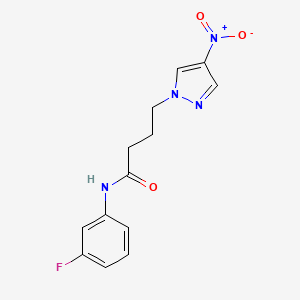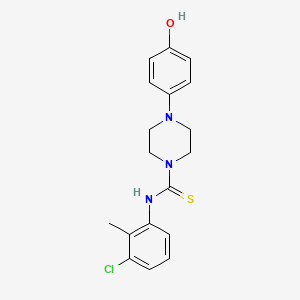![molecular formula C16H11NO4 B11497864 4-(furan-2-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11497864.png)
4-(furan-2-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(FURAN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a heterocyclic compound that features a fused ring system combining furan, pyrano, and quinoline moieties. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of multiple heteroatoms and conjugated systems within its structure makes it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(FURAN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE typically involves multi-step procedures that integrate the construction of the furan, pyrano, and quinoline rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the synthesis may start with the formation of a furan derivative, followed by the construction of the pyranoquinoline core through cyclization reactions involving aldehydes, ketones, or carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve optimizing the synthetic routes for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free or green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(FURAN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral media)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the quinoline moiety can produce dihydroquinoline derivatives .
Scientific Research Applications
4-(FURAN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a lead compound for drug development due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(FURAN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE involves its interaction with various molecular targets and pathways. The compound may bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinoline, isoquinoline, and their derivatives share structural similarities and exhibit diverse biological activities.
Furan Derivatives: Compounds such as furan, furfural, and furanones are structurally related and have various applications in chemistry and biology
Uniqueness
4-(FURAN-2-YL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its fused ring system that combines the properties of furan, pyrano, and quinoline moieties.
Properties
Molecular Formula |
C16H11NO4 |
|---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-(furan-2-yl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C16H11NO4/c18-13-8-10(12-6-3-7-20-12)14-15(21-13)9-4-1-2-5-11(9)17-16(14)19/h1-7,10H,8H2,(H,17,19) |
InChI Key |
ACNJTVPOWODEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11497783.png)

![1-[2-Phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B11497799.png)
![5-(1-adamantyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B11497803.png)
![2-(4-benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide](/img/structure/B11497807.png)
![1-[3-(hexyloxy)phenyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11497812.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone](/img/structure/B11497815.png)
![1-(2-Hydroxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-5-propan-2-yl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B11497823.png)
![4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11497829.png)
![methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate](/img/structure/B11497836.png)
![15-butyl-2,2,9-trihydroxy-11-(4-methylphenyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11497837.png)

![2-chloro-4,5-difluoro-N-{3-[(1,8,8-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B11497855.png)
![4-amino-N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11497863.png)
